Cas no 2091299-27-1 (4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid)

4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,4-difluoro-2-hydroxycyclohexane-1-carboxylic acid
- 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid
-
- MDL: MFCD30803005
- Inchi: 1S/C7H10F2O3/c8-7(9)2-1-4(6(11)12)5(10)3-7/h4-5,10H,1-3H2,(H,11,12)
- InChI Key: YLVSZGFLRVWRNF-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)CCC(F)(F)CC1O
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255502-5g |
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 97% | 5g |
¥22108 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255502-100mg |
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 97% | 100mg |
¥2156 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255502-1g |
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 97% | 1g |
¥7369 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8005-1G |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 95% | 1g |
¥5629.00 | 2023-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8005-5G |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 95% | 5g |
¥16889.00 | 2023-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8005-100MG |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 95% | 100mg |
¥1412.00 | 2023-04-26 | |
eNovation Chemicals LLC | Y1097998-250MG |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 97% | 250mg |
$550 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8005-250.0mg |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 95% | 250.0mg |
¥2216.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8005-100.0mg |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 95% | 100.0mg |
¥1387.0000 | 2024-08-03 | |
eNovation Chemicals LLC | Y1097998-500mg |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid |
2091299-27-1 | 97% | 500mg |
$735 | 2025-02-20 |
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid Related Literature
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid
Professional Introduction to 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid (CAS No. 2091299-27-1)
4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid, identified by the CAS number 2091299-27-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif featuring a cyclohexane ring substituted with fluoro and hydroxyl functional groups, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The significance of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid lies in its potential applications across multiple domains of medicinal chemistry. The presence of fluorine atoms in its structure imparts enhanced metabolic stability and lipophilicity, which are critical factors in drug design. These attributes have positioned the compound as a promising candidate for synthesizing bioactive molecules with improved pharmacokinetic profiles.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles as key structural components in drug candidates. 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid exemplifies this trend, as its scaffold can be readily modified to yield derivatives with tailored biological activities. For instance, researchers have leveraged this compound to develop inhibitors targeting enzyme families such as proteases and kinases, which are implicated in various diseases ranging from cancer to inflammatory disorders.
The versatility of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid is further highlighted by its utility in constructing complex molecular architectures. The hydroxyl group provides a nucleophilic site for further functionalization via esterification, amidation, or etherification reactions, enabling the synthesis of diverse pharmacophores. Such modifications are essential for optimizing drug-like properties, including solubility, bioavailability, and target specificity.
Advances in synthetic methodologies have significantly enhanced the accessibility of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid, facilitating its incorporation into larger synthetic frameworks. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of enantiomerically pure derivatives, which are often crucial for achieving desired therapeutic effects while minimizing off-target interactions.
The growing body of literature underscores the role of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid in medicinal chemistry innovation. Several preclinical studies have demonstrated the efficacy of compounds derived from this scaffold in animal models of human diseases. These findings have not only validated its mechanistic potential but also spurred further investigation into its applications in clinical settings. The compound's ability to serve as a building block for high-value drug candidates positions it as a cornerstone in modern pharmaceutical research.
Looking ahead, the future prospects for 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid appear promising, particularly as computational modeling and artificial intelligence continue to revolutionize drug discovery processes. Predictive modeling tools can now accelerate the identification of optimal derivatives by simulating molecular interactions and predicting biological outcomes with unprecedented accuracy. This synergy between experimental chemistry and computational biology is expected to unlock new therapeutic possibilities based on this versatile intermediate.
The integration of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid into multi-disciplinary research efforts also highlights its importance beyond traditional medicinal chemistry applications. Its structural features make it an attractive candidate for materials science and agrochemical research, where fluorinated compounds are increasingly valued for their unique material properties and biological activities. Such cross-pollination between disciplines promises to yield innovative solutions to complex challenges across multiple industries.
In conclusion, 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid (CAS No. 2091299-27-1) represents a cornerstone compound in modern chemical biology and pharmaceutical innovation. Its unique structural attributes and synthetic versatility have positioned it as a critical intermediate for developing next-generation therapeutics with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, its role in advancing human health is poised to expand significantly in the coming years.
2091299-27-1 (4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid) Related Products
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
